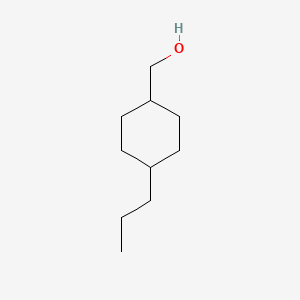

trans-4-Propylcyclohexanemethanol

Beschreibung

Eigenschaften

IUPAC Name |

(4-propylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-9-4-6-10(8-11)7-5-9/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBINQHSDMZNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90980342 | |

| Record name | (4-Propylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376642-44-3, 63767-88-4 | |

| Record name | 4-Propylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376642-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-alpha-methylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063767884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Propylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-α-methylcyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Physicochemical Landscape of trans-4-Propylcyclohexanemethanol: A Comprehensive Technical Guide

Executive Summary

trans-4-Propylcyclohexanemethanol (CAS: 71458-06-5), often abbreviated as 3CMOH, is a highly specialized cycloaliphatic primary alcohol. Characterized by its unique trans-1,4-disubstituted stereochemistry, this compound serves as a critical building block in the synthesis of advanced nematic liquid crystals, active pharmaceutical ingredients (APIs), and complex fragrance profiles[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural advantages, and a validated synthetic methodology, designed specifically for researchers and engineers in materials science and drug development.

Core Physicochemical Properties

The utility of trans-4-Propylcyclohexanemethanol is intrinsically linked to its physical and chemical profile. The trans-configuration is thermodynamically favored, allowing both the propyl chain and the hydroxymethyl group to occupy equatorial positions on the cyclohexane chair conformation. This minimizes 1,3-diaxial steric strain and enforces a rigid, linear, rod-like molecular geometry—a fundamental prerequisite for mesogenic (liquid crystal) alignment.

Below is a summary of its core quantitative physicochemical data[2]:

| Property | Value | Mechanistic Implication |

| CAS Number | 71458-06-5 | Unique chemical registry identifier. |

| Molecular Formula | C₁₀H₂₀O | Aliphatic nature ensures low optical birefringence. |

| Molecular Weight | 156.267 g/mol | Low molecular weight facilitates high volatility and low viscosity. |

| Density | 0.872 g/cm³ | Standard for non-halogenated cycloaliphatic alcohols. |

| Boiling Point | 222.5 °C (at 760 mmHg) | High thermal stability; suitable for high-temperature esterifications. |

| Flash Point | 96.45 °C | Requires standard flammable liquid handling protocols. |

| XLogP3 (Lipophilicity) | 2.585 | Optimal hydrophobic anchor for pharmaceutical target binding. |

| Topological Polar Surface Area | 20.23 Ų | Dictated entirely by the primary hydroxyl group; excellent membrane permeability. |

Synthetic Methodology & Workflow

The industrial and laboratory-scale synthesis of trans-4-Propylcyclohexanemethanol relies on the aggressive, yet chemoselective, reduction of trans-4-n-propylcyclohexane carboxylic acid[3].

Self-Validating Experimental Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction

Expertise & Causality: LiAlH₄ is selected over milder reducing agents (like NaBH₄) because carboxylic acids are highly resistant to reduction. Dry diethyl ether is utilized as the solvent to coordinate the lithium ions, enhancing the electrophilicity of the carbonyl carbon while preventing violent, exothermic hydrolysis of the hydride.

Step-by-Step Methodology:

-

Preparation: Suspend 11.4 g (0.3 mol) of LiAlH₄ in 300 mL of anhydrous diethyl ether under an inert argon atmosphere. Validation: The suspension should appear uniformly gray without clumping, indicating active, unoxidized hydride.

-

Addition: Dissolve 23.8 g (0.14 mol) of trans-4-n-propylcyclohexane carboxylic acid in 150 mL of dry ether. Add this solution dropwise to the LiAlH₄ suspension at 0 °C to control the exothermic evolution of hydrogen gas.

-

Reflux: Once addition is complete, heat the reaction mixture to reflux (approx. 35 °C) for exactly 2 hours to drive the reduction to completion.

-

Quenching (Fieser-style modification): Cool the flask to 0 °C. Carefully decompose the unreacted LiAlH₄ by slowly adding water dropwise until hydrogen evolution ceases. Causality: This neutralizes the active hydride safely before acid introduction.

-

Acidic Workup: Pour the reaction mixture into 20% hydrochloric acid (HCl) and stir vigorously. Validation: Check the aqueous phase pH; it must be < 2. This confirms the complete destruction of the aluminate complexes, solubilizing the aluminum salts and releasing the free alcohol into the organic phase.

-

Extraction & Purification: Extract the product with diethyl ether. Wash the combined organic phases with distilled water to remove residual acid, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Validation: GC-MS or TLC should confirm the complete disappearance of the carboxylic acid peak/spot, verifying a >95% yield of the primary alcohol.

Caption: Synthetic workflow for trans-4-Propylcyclohexanemethanol via LiAlH4 reduction.

Applications in Liquid Crystal (LC) Technologies

In the realm of advanced materials, companies like4[4] utilize 3CMOH as a cornerstone intermediate for synthesizing nematic liquid crystals.

When the primary alcohol of 3CMOH is esterified or etherified to an aromatic or fluorinated core, the resulting liquid crystal monomer exhibits highly desirable properties[1]:

-

Low Optical Anisotropy (Δn): Unlike highly conjugated biphenyl systems, the fully saturated cyclohexane ring does not strongly interact with polarized light, reducing unwanted birefringence in high-contrast displays.

-

Low Rotational Viscosity (γ1): The flexible, unbranched propyl chain and the lack of pi-pi stacking interactions allow the molecules to rotate rapidly under an applied electric field, drastically improving the response time of LCD panels.

Caption: Structure-property relationships of 3CMOH driving liquid crystal performance.

Pharmaceutical and Fragrance Applications

Beyond materials science, the 1[1] is expanding due to its utility in organic synthesis for drug development and perfumery.

-

Drug Development: With an XLogP3 of 2.585[2], 3CMOH is an ideal lipophilic fragment. When conjugated to a pharmacophore, it enhances the molecule's ability to cross the blood-brain barrier and cellular lipid bilayers without rendering the drug excessively greasy (which would lead to poor aqueous solubility).

-

Fragrance: The volatility profile (Boiling Point: 222.5 °C)[2] and cycloaliphatic structure impart unique olfactory notes, acting as a stable, slow-release base note in complex fragrance formulations.

References

-

Buy trans-4-Propylcyclohexanemethanol - Echemi. 2

-

Synthesis of trans-4-n-propylcyclohexylmethanol - PrepChem. 3

-

trans-4-Propylcyclohexanemethanol Market Thriving with 7.8% CAGR - Apiary. 1

-

Alcohols Product Catalog - Yantai Derun Liquid Crystal Materials Co., LTD. 4

Sources

Structural and Conformational Analysis of trans-4-Propylcyclohexanemethanol: A Technical Guide for Advanced Applications

Executive Summary

trans-4-Propylcyclohexanemethanol (CAS: 71458-06-5) is a highly versatile, 1,4-disubstituted cyclohexane derivative that serves as a critical intermediate in advanced materials science and medicinal chemistry[1]. Its utility is inextricably linked to its stereochemistry and conformational thermodynamics[2]. This technical guide provides an authoritative analysis of its molecular conformation, details a validated and self-contained synthesis protocol, and explores the mechanistic rationale behind its downstream applications in liquid crystal displays (LCDs) and pharmaceutical scaffolding.

Molecular Architecture and Conformational Thermodynamics

The fundamental chemical behavior of trans-4-propylcyclohexanemethanol is governed by the cyclohexane ring's thermodynamic preference for the chair conformation[3]. Because the molecule is 1,4-disubstituted with a trans relative stereochemistry, the two substituents—a propyl group (-CH₂CH₂CH₃) and a hydroxymethyl group (-CH₂OH)—must occupy opposite faces of the ring[3].

This geometric constraint results in two possible chair conformers:

-

Diequatorial (e,e) Conformer : Both the propyl and hydroxymethyl groups occupy equatorial positions.

-

Diaxial (a,a) Conformer : Both groups occupy axial positions.

Mechanistic Rationale for Conformational Stability : The dynamic equilibrium between these two states overwhelmingly favors the diequatorial conformer[4]. Placing bulky alkyl or substituted alkyl groups in the axial positions introduces severe 1,3-diaxial interactions with the axial hydrogen atoms on the cyclohexane ring[5]. The conformational free energy penalty (A-value) for a propyl group is approximately 2.1 kcal/mol, and for a hydroxymethyl group, it is roughly 1.7 kcal/mol[3]. In the diaxial conformer, the combined steric strain destabilizes the molecule significantly. Consequently, the diequatorial conformation is the thermodynamic minimum, locking the molecule into a rigid, rod-like geometry[4].

Logical flow mapping the diequatorial conformation to its material and pharmaceutical applications.

Physicochemical Profile

The physical properties of trans-4-propylcyclohexanemethanol make it an ideal intermediate for high-purity chemical synthesis[1]. The quantitative data is summarized below:

| Property | Value |

| IUPAC Name | (4-propylcyclohexyl)methanol |

| CAS Registry Number | 71458-06-5 |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.267 g/mol |

| Density | 0.872 g/cm³ |

| Boiling Point | 222.5 °C (at 760 mmHg) |

| Flash Point | 96.45 °C |

| Topological Polar Surface Area (TPSA) | 20.2 Ų |

| LogP (Predicted) | 2.58 - 3.20 |

Synthesis and Purification Protocol

The synthesis of trans-4-propylcyclohexanemethanol requires a stereoretentive reduction of its corresponding carboxylic acid. The standard protocol utilizes Lithium Aluminum Hydride (LiAlH₄) to reduce trans-4-n-propylcyclohexanecarboxylic acid to the primary alcohol without epimerizing the critical trans stereocenter[6].

Step-by-Step Experimental Workflow:

-

Preparation of the Reducing Suspension : Suspend 11.4 g (0.3 mol) of LiAlH₄ in 300 mL of anhydrous diethyl ether under an inert atmosphere (nitrogen or argon)[6].

-

Causality: Anhydrous conditions are strictly required because LiAlH₄ reacts violently with moisture, which would prematurely quench the reagent and pose a severe safety hazard.

-

-

Substrate Addition : Dissolve 23.8 g (0.14 mol) of trans-4-n-propylcyclohexanecarboxylic acid in 150 mL of dry diethyl ether. Add this solution dropwise to the LiAlH₄ suspension with continuous stirring[6].

-

Causality: Dropwise addition mitigates the highly exothermic nature of the hydride transfer, preventing solvent boil-off and maintaining thermal control.

-

-

Reflux and Reduction : Heat the reaction mixture to reflux for 2 hours[6].

-

Causality: Refluxing provides the necessary activation energy to ensure complete conversion of the sterically hindered carboxylic acid to the primary alcohol.

-

-

Quenching : Cool the mixture in an ice bath and carefully decompose excess LiAlH₄ by the slow, dropwise addition of water[6].

-

Causality: Water safely hydrolyzes the unreacted hydride into hydrogen gas and lithium aluminate salts.

-

-

Acidification and Phase Separation : Pour the quenched mixture into 20% hydrochloric acid (HCl) and stir until all inorganic salts are dissolved[6].

-

Causality: The HCl breaks down the insoluble aluminum alkoxide complexes, releasing the free alcohol product into the organic phase.

-

-

Extraction and Purification : Extract the aqueous layer with diethyl ether. Combine the organic phases, wash with distilled water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield pure trans-4-propylcyclohexanemethanol[6].

Industrial and Pharmaceutical Applications

Liquid Crystal Intermediates

The most prominent industrial application of trans-4-propylcyclohexanemethanol is in the synthesis of liquid crystal (LC) monomers[2]. The pioneering work by Carr, Gray, and McDonnell established that the trans-1,4-disubstituted cyclohexane ring is a superior structural motif for nematic liquid crystals[7]. The thermodynamically favored diequatorial conformation imparts a highly linear, rod-like (calamitic) molecular shape[4]. This linear anisotropy is essential for maintaining the orientational order required in the nematic phase, directly contributing to higher clearing points, broader operating temperature ranges, and improved optical stability in modern LCD technologies[2].

Pharmaceutical Scaffolding

Beyond materials science, the rigid diequatorial scaffold of trans-1,4-disubstituted cyclohexanes is increasingly utilized in drug development[8]. It serves as a metabolically stable bioisostere for para-substituted benzene rings. The defined spatial vectors of the propyl and hydroxymethyl groups allow medicinal chemists to precisely position pharmacophores, enhancing binding affinity and target selectivity in complex biological systems[8].

References

-

Apiary - Why the trans-4-Propylcyclohexanemethanol Market is Thriving with 7.8% CAGR through 2032 and Key Factors to Watch URL:[Link]

-

PrepChem - Synthesis of (A) Production of trans-4-n-propylcyclohexylmethanol of formula (31) URL: [Link]

-

ACS Publications (The Journal of Organic Chemistry) - Hyperconjugation and the Increasing Bulk of OCOCX3 Substituents in Trans-1,4-Disubstituted Cyclohexanes Destabilize the Diequatorial Conformer URL:[Link]

-

Prepp.in - The most stable conformation of the following is: URL:[Link]

-

PMC (National Institutes of Health) - Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres URL:[Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Why the trans-4-Propylcyclohexanemethanol Market is Thriving with 7.8% CAGR through 2032 and Key Factors to Watch · Apiary [trans4propylcyclohexanemethanolmarketsharemarkettrendsandfor.docs.apiary.io]

- 3. Cyclohexane, 1-ethynyl-4-pentyl-, trans- | 93216-43-4 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The most stable conformation of the following is [prepp.in]

- 6. prepchem.com [prepchem.com]

- 7. guidechem.com [guidechem.com]

- 8. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamics and Solubility Profiling of trans-4-Propylcyclohexanemethanol in Organic Solvents

Executive Summary

trans-4-Propylcyclohexanemethanol (CAS: 71458-06-5) is a critical alicyclic building block widely utilized in the synthesis of liquid crystals and advanced pharmaceutical intermediates. Because it presents as a colorless liquid at standard temperature and pressure, its "solubility" in organic solvents is fundamentally a measure of liquid-liquid miscibility. This whitepaper provides a rigorous thermodynamic framework, quantitative miscibility data, and a self-validating experimental protocol for determining the solubility limits of this compound in various organic solvent systems.

Physicochemical Profile & Solvation Thermodynamics

To predict and understand the solubility of trans-4-Propylcyclohexanemethanol, we must analyze its molecular architecture. The molecule (C₁₀H₂₀O) features a rigid cyclohexyl ring, a flexible propyl aliphatic tail, and a polar hydroxymethyl headgroup.

This amphiphilic-like structure dictates its behavior under the Hansen Solubility Parameter (HSP) framework. The dissolution of this compound is governed by the Gibbs free energy of mixing (

-

Dispersion Forces (

): The 10-carbon hydrophobic framework ensures high compatibility with non-polar solvents. -

Hydrogen Bonding (

): The primary hydroxyl group acts as both a hydrogen bond donor and acceptor, enabling solvation in polar protic solvents.

When the HSP of the solvent closely matches that of trans-4-Propylcyclohexanemethanol,

Quantitative Miscibility and Solubility Data

Because trans-4-Propylcyclohexanemethanol is a liquid (Density: 0.872 g/cm³; Boiling Point: 222.5ºC), it does not possess a crystal lattice energy to overcome during dissolution. Consequently, it is fully miscible in the vast majority of standard laboratory organic solvents. Solubility limits are typically only observed when utilizing highly polar, cohesive organic networks.

The table below summarizes the quantitative solubility/miscibility behavior of trans-4-Propylcyclohexanemethanol across different organic solvent classes at 25°C.

| Solvent Classification | Representative Solvent | Polarity Index ( | Solubility Limit at 25°C | Solvation Mechanism & HSP Compatibility |

| Non-Polar Aliphatic | n-Hexane | 0.1 | Fully Miscible | Dominant dispersion forces ( |

| Non-Polar Aromatic | Toluene | 2.4 | Fully Miscible | Dispersion and weak induced-dipole interactions. |

| Polar Aprotic | Dichloromethane | 3.1 | Fully Miscible | Favorable dipole-induced dipole interactions. |

| Polar Protic | Ethanol | 5.2 | Fully Miscible | Hydrogen bond donor/acceptor matching ( |

| Highly Polar Protic | Ethylene Glycol | 6.9 | < 50 mg/mL (Biphasic) | Hydrophobic repulsion of the C10 alicyclic framework. |

Analytical Methodology: The Self-Validating Liquid-Liquid Shake-Flask Protocol

To empirically determine the exact solubility limit of trans-4-Propylcyclohexanemethanol in incompatible organic solvents (e.g., Ethylene Glycol or aqueous-organic mixtures), a modified Shake-Flask Method must be employed.

As a Senior Application Scientist, I emphasize that standard HPLC-UV protocols are inadequate here. The alicyclic structure lacks a conjugated

Step-by-Step Protocol

This protocol is designed as a self-validating system . By incorporating an internal standard and sampling both phases, we ensure mass balance closure, mathematically proving that no analyte was lost to volatilization or glassware adsorption.

-

System Preparation: Add an excess volume of liquid trans-4-Propylcyclohexanemethanol (e.g., 2.0 mL) to 10.0 mL of the target organic solvent in a tightly sealed, borosilicate glass vial.

-

Thermodynamic Equilibration: Place the vial in a thermostated orbital shaker at 25.0 ± 0.1 °C and 150 rpm for 48 hours. Causality: 48 hours of agitation ensures that the chemical potential of the solute is equalized across both liquid phases, eliminating kinetic artifacts ().

-

Phase Separation: Transfer the biphasic mixture to a centrifuge tube and spin at 5000 rpm for 15 minutes at 25°C. Causality: Gravity settling alone often leaves micro-emulsions in the solvent-rich phase, which would artificially inflate the measured solubility. Centrifugation forces a sharp, thermodynamically stable phase boundary.

-

Inert Sampling: Carefully extract 500 µL of the solvent-rich phase using a syringe equipped with a 0.22 µm PTFE filter. Causality: Polytetrafluoroethylene (PTFE) is highly inert and hydrophobic, preventing the adsorption of the alicyclic solute onto the filter membrane.

-

Self-Validating Quantification (GC-FID):

-

Dilute the filtered sample in a highly compatible solvent (e.g., Hexane) containing a known concentration of 1-nonanol as an internal standard .

-

Inject into the GC-FID.

-

Validation Logic: The internal standard corrects for any variations in injection volume or matrix effects. Furthermore, by subsequently sampling and quantifying the solute-rich phase, the total mass of the system is calculated. If

, the assay flags a systemic error (e.g., evaporation), invalidating the run and preventing false data reporting. This approach aligns with rigorous kinetic and thermodynamic solubility assay standards ().

-

Solvation Workflow Diagram

The following diagram illustrates the critical path of the self-validating liquid-liquid shake-flask methodology.

Figure 1: Liquid-liquid shake-flask workflow for determining alicyclic alcohol solubility.

Conclusion

The solubility profile of trans-4-Propylcyclohexanemethanol is defined by its liquid state and amphiphilic geometry. It exhibits complete miscibility in non-polar, aprotic, and moderately polar protic organic solvents due to highly favorable dispersion forces and hydrogen bonding capabilities. When quantifying its solubility limits in highly polar, incompatible solvent systems, researchers must abandon standard UV-based solid-liquid protocols in favor of GC-FID liquid-liquid phase analysis, utilizing internal standards to ensure a closed, self-validating thermodynamic system.

References

-

Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io, 2024. URL:[Link][1]

-

TradeIndia. "Trans-4-Propylcyclohexanemethanol at Best Price - Chemical Supplies." TradeIndia.com, 2024. URL: [Link][2]

Sources

Thermophysical Profiling of trans-4-Propylcyclohexanemethanol: Melting Point, Boiling Point, and Phase Transition Dynamics

Executive Summary & Chemical Identity

trans-4-Propylcyclohexanemethanol is a critical cycloaliphatic alcohol widely utilized as a structural intermediate in the synthesis of advanced liquid crystal displays (LCDs) and specialized active pharmaceutical ingredients (APIs) (1)[1]. The stereochemistry of the trans-1,4-disubstituted cyclohexane ring dictates its unique spatial geometry, directly influencing its intermolecular packing and, consequently, its macroscopic thermophysical properties. Accurate characterization of its phase transitions is essential for downstream process engineering, specifically in melt-crystallization and vacuum distillation workflows.

Thermophysical Properties: Melting & Boiling Point Data

The precise determination of phase transition temperatures is critical for quality control. The table below synthesizes the verified physicochemical parameters for high-purity (>98%) trans-4-Propylcyclohexanemethanol.

| Property | Value | Test Condition / Note |

| CAS Registry Number | 71458-06-5 | Standard Identifier (2)[2] |

| Molecular Formula | C₁₀H₂₀O | - |

| Molecular Weight | 156.267 g/mol | - |

| Melting Point | 47.0 °C – 51.0 °C | Dependent on crystalline purity (3)[3] |

| Boiling Point | 222.5 °C | At standard atmospheric pressure (760 mmHg) (4)[4] |

| Flash Point | 96.45 °C | Closed cup method (4)[4] |

| Density | 0.872 g/cm³ | At 20 °C (4)[4] |

Mechanistic Insights: Intermolecular Forces & Phase Transitions

The thermophysical profile of trans-4-Propylcyclohexanemethanol is governed by two primary structural features:

-

Stereochemical Packing (Melting Point Causality): The trans-configuration places both the propyl group and the hydroxymethyl group in equatorial positions on the chair conformation of the cyclohexane ring. This minimizes 1,3-diaxial steric interactions, allowing for a highly ordered and thermodynamically stable crystalline lattice. The efficient packing elevates the melting point (47.0–51.0 °C)[3], ensuring it remains a stable solid at standard room temperature.

-

Hydrogen Bonding (Boiling Point Causality): The primary alcohol (-CH₂OH) acts as both a hydrogen bond donor and acceptor. This strong intermolecular dipole-dipole interaction requires significant thermal energy to disrupt during the liquid-to-gas phase transition, resulting in a relatively high boiling point of 222.5 °C at 760 mmHg[4].

Experimental Methodologies: Standardized Measurement Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed. Every step is designed to eliminate environmental variables and ensure analytical precision.

Protocol A: Capillary Melting Point Determination

-

Sample Preparation: Pulverize the trans-4-Propylcyclohexanemethanol sample using an agate mortar and pestle. Causality: Uniform, fine particle size ensures homogeneous heat transfer and prevents artificial broadening of the melting range.

-

Loading: Introduce the powder into a glass capillary tube (sealed at one end) to a depth of 2-3 mm. Tap firmly to compact the solid. Causality: Eliminating insulating air pockets ensures the sample temperature accurately reflects the heating block temperature.

-

Self-Validation (Calibration): Calibrate the melting point apparatus using a certified reference standard (e.g., benzophenone, MP 47–49 °C) to validate sensor accuracy prior to testing the unknown.

-

Heating Ramp: Insert the capillary into the heating block. Rapidly heat to 40 °C, then reduce the ramp rate strictly to 1.0 °C/min. Causality: A slow ramp rate prevents thermal lag between the heating element and the sample.

-

Observation: Record the onset temperature (first appearance of liquid) and the clear point (complete liquefaction). A narrow range (e.g., 48.5–49.5 °C) validates high purity.

Protocol B: Micro-Distillation Boiling Point Determination

-

Apparatus Setup: Assemble a micro-distillation unit with a pear-shaped flask, a short-path distillation head, and a calibrated digital thermometer positioned precisely at the side-arm junction. Causality: Positioning the thermometer at the side-arm ensures it measures the true vapor temperature, not the ambient air or boiling liquid.

-

Sample Introduction: Add 5 mL of the liquefied sample and a PTFE boiling chip to the flask. Causality: Boiling chips provide nucleation sites, preventing superheating and dangerous bumping.

-

Self-Validation (Atmospheric Control): Ensure the system is open to atmospheric pressure. Record the ambient barometric pressure to apply Sydney Young corrections if it deviates from 760 mmHg.

-

Heating: Apply heat via a silicone oil bath. Adjust the heat input so the distillation rate is approximately 1 drop per second.

-

Data Acquisition: The boiling point is recorded when the vapor temperature stabilizes and condensate continuously drips into the receiving flask (expected ~222.5 °C)[4].

Workflow Visualization

Fig 1: Standardized thermophysical validation workflow for trans-4-Propylcyclohexanemethanol.

References

- Title: Reputable Manufacturer Supply 64835-63-8 (Melting Point Data)

- Source: buyersguidechem.

- Title: Buy trans-4-Propylcyclohexanemethanol from Henan Aochuang Chemical Co., Ltd. (Boiling Point & Density Data)

- Title: Why the trans-4-Propylcyclohexanemethanol Market is Thriving with 7.

Sources

- 1. Why the trans-4-Propylcyclohexanemethanol Market is Thriving with 7.8% CAGR through 2032 and Key Factors to Watch · Apiary [trans4propylcyclohexanemethanolmarketsharemarkettrendsandfor.docs.apiary.io]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. Reputable Manufacturer Supply 64835-63-8 [promisechemical.com]

- 4. echemi.com [echemi.com]

Navigating the Unknown: A Toxicological and Safety Assessment of trans-4-Propylcyclohexanemethanol

This technical guide provides a comprehensive safety and toxicological assessment of trans-4-Propylcyclohexanemethanol (CAS No. 71458-06-5). In the landscape of chemical research and development, scientists frequently encounter substances with limited publicly available safety data. This document serves as a paradigm for navigating such data gaps, employing a scientifically rigorous approach based on structure-activity relationships and data from analogous compounds to construct a provisional yet robust safety profile.

The core challenge with trans-4-Propylcyclohexanemethanol is the profound lack of direct toxicological studies and a harmonized GHS classification. Consequently, this guide utilizes a "read-across" methodology, leveraging comprehensive data from the structurally similar compound 4-methylcyclohexanemethanol (MCHM), which has been extensively studied by the U.S. National Toxicology Program (NTP), and other relevant analogs. This approach is fundamental to predictive toxicology and allows for a responsible preliminary risk assessment.

Section 1: Chemical and Physical Identity

A foundational element of any safety assessment is the precise identification and characterization of the substance's physical and chemical properties. These parameters influence its environmental fate, potential for exposure, and interaction with biological systems.

-

Chemical Name: trans-4-Propylcyclohexanemethanol

-

Synonyms: (trans-4-Propylcyclohexyl)methanol; 4-Propyl-trans-cyclohexanemethanol[1]

-

CAS Number: 71458-06-5[1]

-

Molecular Formula: C₁₀H₂₀O[1]

-

Molecular Structure:

Table 1: Physicochemical Properties of trans-4-Propylcyclohexanemethanol

| Property | Value | Source |

| Molecular Weight | 156.267 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | [2] |

| Density | 0.872 g/cm³ | [1] |

| Boiling Point | 222.5 °C at 760 mmHg | [1] |

| Flash Point | 96.5 °C | [1] |

| Water Solubility | Low (predicted based on structure) | |

| logP (Octanol/Water Partition Coefficient) | 2.585 (XLogP3) | [1] |

The chemical structure, featuring a saturated cyclohexane ring, a short alkyl chain, and a primary alcohol, suggests moderate lipophilicity (indicated by the logP value) and low water solubility. The relatively high boiling point and flash point indicate it is not highly volatile or flammable under standard conditions.

Section 2: Hazard Identification and GHS Classification (Provisional)

As of the date of this guide, there is no harmonized GHS classification for trans-4-Propylcyclohexanemethanol in major regulatory databases. Supplier-provided safety data sheets explicitly state that this information is "no data available".[1]

Therefore, a provisional classification is proposed based on data from the "Reaction Mass of Cis-4-(isopropyl)cyclohexanemethanol and Trans-4-(isopropyl)cyclohexanemethanol," a close structural analog registered in the ECHA database. This mixture is not identical, but the presence of the same core cyclohexanemethanol structure provides the most relevant available hazard information.

Table 2: Provisional GHS Classification for trans-4-Propylcyclohexanemethanol

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Sensitization - Skin | Category 1B | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

This classification is provisional and based on a read-across approach. It should be used for preliminary hazard assessment and laboratory safety procedures pending the availability of specific test data.

Section 3: Toxicological Profile - A Read-Across Analysis

The following toxicological assessment relies heavily on data from 4-methylcyclohexanemethanol (MCHM), a compound whose structure differs only by the length of the alkyl chain (methyl vs. propyl). This small difference makes MCHM an excellent surrogate for predicting the toxicological behavior of trans-4-Propylcyclohexanemethanol.

Acute Toxicity

No direct data exists for trans-4-Propylcyclohexanemethanol. Studies on crude MCHM indicate a low to moderate order of acute oral toxicity.[3]

Skin and Eye Irritation

-

Skin Irritation: As proposed in the provisional GHS classification, the isopropyl analog is classified as a skin irritant. Furthermore, studies on MCHM in rodents show it can cause slight to moderate skin irritation at high concentrations.[3] At the site of dermal application, MCHM induced minimal to mild acanthosis (epidermal hyperplasia) and hyperkeratosis in rats and mice.

-

Eye Irritation: MCHM is reported to cause slight to moderate eye irritation in rodents at high concentrations.[3]

Dermal Sensitization

The isopropylcyclohexanemethanol mixture is classified as a potential skin sensitizer (H317). This suggests a potential for trans-4-Propylcyclohexanemethanol to also cause allergic contact dermatitis upon repeated exposure. In contrast, crude MCHM was shown not to be a skin sensitizer below certain doses in other studies.[3] Given the conflicting data from analogs, a cautious approach is warranted, and skin contact should be minimized.

Mutagenicity and Carcinogenicity

Extensive testing on MCHM has shown that it is not mutagenic and is not predicted to be carcinogenic.[3] Based on structural similarity, it is reasonable to infer a similar lack of genotoxic or carcinogenic potential for trans-4-Propylcyclohexanemethanol.

Developmental and Reproductive Toxicity

This is often a key endpoint for drug development professionals. The most robust data comes from NTP studies on MCHM conducted in Sprague Dawley rats.[4] These studies provide critical No-Observed-Adverse-Effect Levels (NOAELs).

-

Maternal Toxicity: The maternal NOAEL was determined to be 50 mg/kg/day . Effects at higher doses (≥100 mg/kg/day) included changes in clinical chemistry and reduced maternal body weight gain.[4]

-

Fetal Toxicity: The fetal NOAEL was determined to be 200 mg/kg/day . Effects observed at the highest dose (400 mg/kg/day) included lower fetal weight and an increased incidence of skeletal malformations.[4]

These findings suggest that the compound is not a potent developmental toxicant, but adverse effects on fetal development can occur at high doses that also induce some level of maternal toxicity.

Section 4: Safe Handling and Exposure Control

Based on the provisional hazard assessment, the following handling and storage procedures are recommended to ensure laboratory safety.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.[1]

-

Respiratory Protection: Not typically required under normal use with adequate ventilation.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents.[1]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation or a rash develops, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.

-

Section 5: Experimental Protocol - In Vitro Eye Irritation Assessment (OECD TG 496)

To address the data gap for eye irritation without using animal testing, the Ocular Irritection® assay (OECD Test Guideline 496) is an appropriate method. This in vitro test models corneal opacity changes by measuring the disruption of a complex macromolecular matrix.

Objective: To determine the eye irritation potential of trans-4-Propylcyclohexanemethanol.

Methodology:

-

Preparation of Test Chemical: Prepare a 10% (w/v) solution of trans-4-Propylcyclohexanemethanol in a suitable solvent (e.g., corn oil, if insoluble in water). Determine the pH of the solution.

-

Reagent Preparation: Rehydrate the proprietary macromolecular reagent matrix according to the manufacturer's instructions to form a transparent gel mimicking the cornea.

-

Application: Carefully apply a defined volume of the test chemical solution onto the surface of the rehydrated matrix in the test well. Positive (e.g., sodium hydroxide) and negative (e.g., saline) controls must be run in parallel.

-

Incubation: Incubate the plate for a specified period (e.g., 30 minutes) at room temperature. During this time, irritant chemicals will denature proteins and disrupt the matrix, causing it to become turbid.

-

Measurement: After incubation, quantify the turbidity (opacity) of the matrix using a spectrophotometer (plate reader) at a wavelength of 405 nm.

-

Data Analysis: The change in optical density (OD) is used to calculate an "Irritection Draize Equivalent" (IDE) score. This score is then compared to established classification boundaries to predict the eye irritation potential (e.g., Non-Irritating, Mild/Moderate Irritant, or Severe Irritant).

Causality: This assay is based on the principle that corneal damage leading to opacity is primarily caused by protein denaturation and disruption of the highly organized corneal structure. The macromolecular matrix serves as a surrogate for these corneal proteins, providing a mechanistic and biologically relevant endpoint.

Section 6: Visualizing the Risk Assessment Process

For a chemical with limited data, a structured workflow is essential to guide toxicological evaluation. The following diagram illustrates this process.

Caption: Workflow for toxicological risk assessment of a data-poor substance.

Conclusion

While direct toxicological data for trans-4-Propylcyclohexanemethanol is scarce, a read-across analysis from structurally similar compounds, particularly 4-methylcyclohexanemethanol (MCHM), provides a functional and scientifically-defensible preliminary safety profile. The available evidence suggests that this compound likely possesses a low to moderate acute toxicity profile but should be treated as a skin irritant and a potential skin sensitizer. It is not expected to be mutagenic or carcinogenic. Developmental toxicity studies on MCHM have established clear NOAELs, providing valuable data for risk assessment in research and development settings.

This guide underscores the importance of a structured, evidence-based approach when faced with data-poor chemicals. By combining physicochemical properties, read-across toxicology, and modern in vitro testing strategies, researchers can establish robust safe handling practices and make informed decisions, ensuring both scientific progress and personnel safety.

References

-

ECHA. (2024, May 1). Substance Information - Reaction Mass of Cis-4-(isopropyl)cyclohexanemethanol and Trans-4-(isopropyl)cyclohexanemethanol. European Chemicals Agency. Available from: [Link]

-

BuyersGuideChem. (n.d.). 4-trans-N-Propylcyclohexyl methanol | 71458-06-5. Available from: [Link]

-

National Toxicology Program. (2020, June). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies): DART Report 02. National Institutes of Health. Available from: [Link]

-

National Toxicology Program. (2020, June). References - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol. National Institutes of Health. Available from: [Link]

-

Proman. (n.d.). Safety Data Sheet - Methanol. Available from: [Link]

-

Phetxumphou, K., et al. (2016). The toxicity of crude 4-methylcyclohexanemethanol (MCHM): review of experimental data and results of predictive models for its constituents and a putative metabolite. Toxicology Letters, 241, 95-105. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

The Molecular Dynamics of trans-4-Propylcyclohexanemethanol: Dipole Moment, Dielectric Properties, and Liquid Crystal Integration

Executive Summary

trans-4-Propylcyclohexanemethanol (CAS: 71458-06-5) is a critical chemical intermediate utilized extensively in the synthesis of advanced liquid crystal (LC) monomers and active pharmaceutical ingredients[1],[2]. For researchers and materials scientists developing Thin-Film Transistor (TFT) and Twisted Nematic (TN) displays, understanding the dipole moment and dielectric anisotropy (

This whitepaper provides an in-depth technical analysis of the structural causality behind the molecule's dipole moment, its partitioning dynamics, and its role in modulating the macroscopic dielectric properties of nematic liquid crystals. Furthermore, we outline field-proven, self-validating methodologies for empirical measurement.

Chemical Profiling & Structural Causality

The utility of trans-4-Propylcyclohexanemethanol in materials science stems directly from its stereochemistry. The trans-1,4-disubstituted cyclohexane ring adopts a thermodynamically stable chair conformation where both the propyl chain and the hydroxymethyl group occupy equatorial positions .

Causality of the Trans-Conformation:

In liquid crystal design, molecular linearity is the fundamental prerequisite for the formation of the nematic phase. If the molecule were in the cis conformation (axial-equatorial), the resulting "bent" geometry would introduce severe 1,3-diaxial steric hindrance, disrupting the parallel packing of rod-like molecules[3]. The equatorial-equatorial arrangement of the trans isomer ensures a highly linear, rigid core. This linearity minimizes rotational viscosity (

Caption: Causality between trans-conformation, dipole moment, and nematic stability.

Dipole Moment & Partitioning Dynamics

While the exact empirical dipole moment of the propyl derivative is highly dependent on the solvent matrix, we can establish a precise mechanistic proxy using its structural analog, 4-methylcyclohexanemethanol (4-MCHM).

Advanced computational models (MP2 aug-cc-pwCVDZ SMD level of theory) demonstrate that the trans isomer of 4-MCHM exhibits a solvated dipole moment of 2.425 D , which is lower than the 2.454 D observed in the cis isomer[4].

The Causality of Dipole-Driven Partitioning:

The lower dipole moment in the trans configuration is due to the symmetric electron distribution across the equatorial plane, which partially cancels the vector sum of the bond dipoles. This subtle difference in dipole moment (

Dielectric Properties in Liquid Crystal Mesogens

In the context of electro-optics, dielectric anisotropy is defined as

When trans-4-Propylcyclohexanemethanol is esterified or etherified to form larger mesogens (e.g., fluorinated phenylcyclohexanes), the cyclohexane ring itself contributes minimally to the longitudinal dipole moment due to its aliphatic nature[3].

Why is this advantageous?

-

Decoupling of Properties: By providing a low-polar, low-birefringence (

) structural backbone, the cyclohexane ring allows terminal polar groups (such as -F, -CN, or -OCF3) to completely dominate the dielectric tensor[3]. -

Voltage Holding Ratio (VHR): The lack of

-electrons in the cyclohexane ring prevents the trapping of ionic impurities, leading to an exceptionally high VHR, which is critical for preventing image flicker in TFT-LCDs[3].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols describe self-validating systems for measuring the dielectric anisotropy of LC mixtures doped with trans-4-PCM derivatives.

Protocol: Self-Validating Measurement of Dielectric Anisotropy ( )

Phase 1: Cell Calibration (The Self-Validation Step)

-

Empty Cell Measurement: Procure two Indium Tin Oxide (ITO) glass cells—one coated with planar polyimide (PI) for

and one with homeotropic PI for -

Geometric Validation: Fill the cells with a reference solvent of known permittivity (e.g., chlorobenzene,

). Calculate the exact cell gap (

Phase 2: LC Doping and Filling

3. Isotropic Capillary Action: Heat the trans-4-PCM derived LC mixture to 10°C above its clearing temperature (

Phase 3: Data Extraction

5. Capacitance Reading: Measure the capacitance of the planar cell (

Caption: Self-validating workflow for measuring the dielectric anisotropy of LC cells.

Quantitative Data Summaries

The following tables synthesize the physicochemical and dielectric parameters of trans-4-Propylcyclohexanemethanol and its structural analogs.

Table 1: Physicochemical Profile of trans-4-Propylcyclohexanemethanol

| Parameter | Value / Description |

| CAS Number | 71458-06-5[5] |

| Molecular Formula | C10H20O[5] |

| Molecular Weight | 156.27 g/mol [5] |

| Density | 0.872 g/cm³[5] |

| Boiling Point | 222.5 °C (at 760 mmHg)[5] |

| XLogP3 (Lipophilicity) | 2.58[5] |

Table 2: Dipole Moment & Partitioning Causality (Based on 4-MCHM Analog Data)

| Stereoisomer | Solvated Dipole Moment ( | Log | Aqueous Solubility |

| Trans-Isomer (Equatorial-Equatorial) | ~2.425 D[4] | 2.46[4] | Lower (Highly Lipophilic)[4] |

| Cis-Isomer (Axial-Equatorial) | ~2.454 D[4] | 2.35[4] | Higher[4] |

References

-

Apiary Market Insights. Why the trans-4-Propylcyclohexanemethanol Market is Thriving with 7.8% CAGR through 2032 and Key Factors to Watch. Apiary.io. Available at:[Link]

-

ACS Publications. Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol. Environmental Science & Technology Letters (2015). Available at:[Link]

-

Oxford University Press (OUP). Liquid crystals containing a trifluoromethoxy group connected to a cyclohexane mesogen. Chemistry Letters. Available at: [Link]

-

TradeIndia. Trans-4-propylcyclohexanemethanol at Best Price in Shijiazhuang. Tradeindia.com. Available at: [Link]

Sources

- 1. Why the trans-4-Propylcyclohexanemethanol Market is Thriving with 7.8% CAGR through 2032 and Key Factors to Watch · Apiary [trans4propylcyclohexanemethanolmarketsharemarkettrendsandfor.docs.apiary.io]

- 2. Trans-4-propylcyclohexanemethanol at Best Price in Shijiazhuang, Hebei | Shijiazhuang Huarui Scientific And Technological Co., Ltd. [tradeindia.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

In-Depth Technical Guide on the History and Discovery of Trans-Cyclohexane Derivatives in Chemistry

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclohexane ring, a fundamental scaffold in organic chemistry, owes much of its significance to the nuanced world of stereochemistry, particularly the distinct properties of its trans derivatives. This guide provides a comprehensive exploration of the historical milestones and conceptual breakthroughs that have shaped our understanding of trans-cyclohexane derivatives. From the early, unheralded insights into non-planar ring structures to the Nobel Prize-winning development of conformational analysis, we will trace the intellectual lineage that has elevated these molecules from chemical curiosities to indispensable components in modern drug design and materials science. This document will delve into the energetic principles governing conformational preferences, the quantitative assessment of steric effects, and the profound impact of the trans orientation on molecular recognition and biological activity.

Early Postulates and the Dawn of Conformational Analysis

The journey to understanding the three-dimensional nature of cyclohexane and its derivatives was a gradual process, marked by moments of brilliant insight that were often ahead of their time.

The Unrecognized Pioneer: Hermann Sachse

Long before the chemical community widely accepted the concept of non-planar cycloalkanes, a young German assistant named Hermann Sachse in 1890 proposed that the six-membered ring of cyclohexane was not flat.[1][2] He ingeniously deduced the existence of two non-planar, strain-free forms: the "symmetrical" (chair) and "unsymmetrical" (boat) conformations.[3][4] Sachse even constructed paper models to visualize these structures and understood that substituents could occupy two distinct positions, which we now term axial and equatorial.[1] However, his mathematically-grounded arguments failed to gain traction among his contemporaries, and his groundbreaking work fell into obscurity following his untimely death in 1893.[1][5]

Vindication and the Rise of Conformational Analysis: Hassel and Barton

It wasn't until 1918 that Sachse's ideas were vindicated when Ernst Mohr, using the nascent technique of X-ray crystallography to analyze the structure of diamond, recognized the presence of the chair conformation in its carbon lattice.[1][5]

The true paradigm shift, however, occurred in the mid-20th century through the pioneering work of Norwegian chemist Odd Hassel and British chemist Derek Barton. Hassel, employing electron diffraction studies in the 1940s, definitively established that the chair conformation is the most stable arrangement for cyclohexane.[6][7][8]

Building upon Hassel's experimental foundation, Derek Barton, in a seminal four-page paper published in 1950, articulated the principles of "conformational analysis."[9][10] This new framework connected the three-dimensional shape of a molecule to its chemical reactivity.[9] Barton's genius lay in applying these concepts to complex natural products like steroids, demonstrating that the spatial orientation of functional groups—a concept directly tied to the axial and equatorial positions in a cyclohexane ring—dictated their chemical behavior.[10][11] This revolutionary approach transformed organic chemistry, and for their profound contributions, Barton and Hassel were jointly awarded the Nobel Prize in Chemistry in 1969.[9][10][12]

The Energetics of Cyclohexane Conformations

To appreciate the significance of trans-disubstituted cyclohexanes, one must first grasp the energetic landscape of the parent ring. Cyclohexane is not a static entity but rather a dynamic molecule that can interconvert between several conformations.

The Chair Conformation: A State of Maximum Stability

The chair conformation represents the global energy minimum for cyclohexane, being virtually free of ring strain.[13] This stability arises from two key factors:

-

Minimal Angle Strain: The C-C-C bond angles are approximately 111°, very close to the ideal tetrahedral angle of 109.5°.[14]

-

Absence of Torsional Strain: All C-H bonds on adjacent carbons are perfectly staggered, eliminating eclipsing interactions.[14][15]

Higher Energy Conformations: Boat, Twist-Boat, and Half-Chair

Other conformations of cyclohexane are significantly higher in energy and are therefore less populated at room temperature.[15]

-

Boat Conformation: This form suffers from torsional strain due to eclipsing C-H bonds and steric strain from "flagpole" interactions between two inward-pointing hydrogen atoms.[6][13]

-

Twist-Boat Conformation: A slightly more stable intermediate between the chair and boat forms, the twist-boat alleviates some of the flagpole and eclipsing interactions.[6]

-

Half-Chair Conformation: This is the highest energy state and represents the transition state during the ring-flipping process.[15]

The rapid interconversion between the two chair forms, known as a "ring flip," occurs on the order of hundreds of thousands of times per second at room temperature.[14]

The Emergence of Trans-Cyclohexane Derivatives

The introduction of substituents onto the cyclohexane ring brings the concepts of stereoisomerism and conformational preference to the forefront. For a disubstituted cyclohexane, two geometric isomers are possible: cis and trans.

Defining Cis and Trans Isomerism

-

In a cis isomer, the two substituents are on the same face of the ring.

-

In a trans isomer, the substituents are on opposite faces of the ring.

This seemingly simple distinction has profound consequences for the molecule's stability and reactivity, which are dictated by the conformational preferences of the substituents.

Conformational Preference and the A-Value

In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions—steric clashes between the axial substituent and the axial hydrogens on carbons 3 and 5.[16]

The energetic preference for the equatorial position is quantified by the A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[17][18] A larger A-value signifies a greater steric bulk of the substituent and a stronger preference for the equatorial position.[17][19] For instance, the tert-butyl group has a very large A-value (~5.0 kcal/mol), effectively "locking" the cyclohexane ring in a conformation where it occupies an equatorial position.[15][20]

Table 1: A-Values for Common Substituents

| Substituent | A-Value (kcal/mol) |

| -F | 0.24[20] |

| -Cl | 0.53[20] |

| -Br | 0.43[19] |

| -OH | 0.87[19] |

| -CH₃ | 1.74[17][19] |

| -CH₂CH₃ | 1.79[19] |

| -CH(CH₃)₂ | 2.15[19] |

| -C(CH₃)₃ | ~5[20] |

| -Ph | 3.0 |

Data sourced from multiple references to provide a comparative overview.[17][19][20]

The Stability of Trans-1,4- and Trans-1,2-Disubstituted Cyclohexanes

The stability of a disubstituted cyclohexane depends on the conformational preferences of both substituents. For trans isomers, the arrangement of the substituents leads to particularly stable conformations.

-

trans-1,4-Disubstituted Cyclohexane: In the most stable chair conformation, both substituents can occupy equatorial positions, thus avoiding any significant 1,3-diaxial interactions. This di-equatorial arrangement makes the trans-1,4 isomer significantly more stable than its cis counterpart, where one substituent must be axial.

-

trans-1,2-Disubstituted Cyclohexane: Similar to the 1,4-isomer, the trans-1,2 isomer also exists predominantly in a di-equatorial conformation, rendering it more stable than the cis-1,2 isomer.[16]

The ability of trans-disubstituted cyclohexanes to place both substituents in the sterically favored equatorial positions is a cornerstone of their utility in various chemical applications.

Synthesis and Methodologies

The stereoselective synthesis of trans-cyclohexane derivatives is a critical aspect of their application. Various synthetic strategies have been developed to control the stereochemical outcome of reactions involving the cyclohexane ring.

Stereospecific Synthesis of trans-1,4-Disubstituted Cyclohexanes

A common laboratory preparation involves the reduction of a substituted cyclohexanone followed by nucleophilic substitution. The stereochemistry of the final product is carefully controlled at each step to ensure the desired trans configuration.[21]

Experimental Protocol: Synthesis of trans-4-tert-Butylcyclohexanol

-

Reduction of 4-tert-Butylcyclohexanone: 4-tert-Butylcyclohexanone is dissolved in a suitable solvent (e.g., methanol). Sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The hydride attacks the carbonyl group preferentially from the axial direction to avoid steric hindrance from the bulky tert-butyl group, leading to the formation of the equatorial alcohol as the major product.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification: The product can be purified by recrystallization or column chromatography to yield pure trans-4-tert-butylcyclohexanol.

Cis-Trans Isomerization

In some cases, a mixture of cis and trans isomers may be obtained. Isomerization can be achieved under specific reaction conditions to favor the thermodynamically more stable trans isomer.[22] For example, the use of biocatalysts like transaminases has been shown to effectively convert cis-amines to the desired trans isomers through a dynamic isomerization process.[23]

Applications in Drug Discovery and Development

The rigid, well-defined three-dimensional structure of the trans-cyclohexane scaffold is of immense value in medicinal chemistry. It allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.

The Cyclohexane Ring as a Bioisostere

The cyclohexane ring is often used as a bioisostere for other chemical groups, such as a phenyl ring or a flexible alkyl chain.[24]

-

Replacement for Aromatic Rings: Substituting a flat phenyl group with a three-dimensional cyclohexane ring can introduce new vectors for interaction with a protein binding pocket, potentially increasing potency and altering physicochemical properties.[24]

-

Conformational Restriction: Replacing a flexible alkyl chain with a rigid cyclohexane scaffold reduces the entropic penalty upon binding to a receptor, which can lead to a more favorable binding affinity.[24]

Case Studies of Trans-Cyclohexane Derivatives in Approved Drugs

-

Gabapentin (Neurontin): An anticonvulsant and analgesic, gabapentin features a cyclohexane ring that constrains the molecule into a specific conformation, facilitating its interaction with its target.

-

Cariprazine (Vraylar): An atypical antipsychotic, cariprazine contains a trans-4-substituted cyclohexane-1-amine as a key structural element.[23] The trans stereochemistry is crucial for its activity at dopamine D2 and D3 receptors.

-

Oxaliplatin (Eloxatin): This platinum-based anticancer drug utilizes a trans-1,2-diaminocyclohexane ligand. This ligand is instrumental in reducing the nephrotoxicity associated with its predecessor, cisplatin.[24]

Visualization of Key Concepts

Cyclohexane Conformations

Caption: Chair and Boat conformations of cyclohexane.

Trans-1,4-Disubstituted Cyclohexane

Sources

- 1. Historical Background to Conformational analysis [ch.ic.ac.uk]

- 2. The conformation of cyclohexane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. Cyclohexane conformation - wikidoc [wikidoc.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 6. Conformations of Cyclohexane [quimicaorganica.org]

- 7. grokipedia.com [grokipedia.com]

- 8. nobelprize.org [nobelprize.org]

- 9. Derek Harold Richard Barton [chemistry.msu.edu]

- 10. Derek Barton - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fiveable.me [fiveable.me]

- 15. allen.in [allen.in]

- 16. Stereochemistry of cyclohexane.pptx [slideshare.net]

- 17. A value - Wikipedia [en.wikipedia.org]

- 18. fiveable.me [fiveable.me]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. grokipedia.com [grokipedia.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis of Transcyclohexane Carboxylic Acid Derivatives [ccspublishing.org.cn]

- 23. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. img01.pharmablock.com [img01.pharmablock.com]

Synthesis of trans-4-Propylcyclohexanemethanol and its Derivatives: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of trans-4-propylcyclohexanemethanol and its derivatives. This class of compounds holds significance in various research and development sectors, including liquid crystal displays and as intermediates in the synthesis of complex organic molecules.[1][2] The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into two primary synthetic routes: the reduction of carboxylic acid derivatives and Grignard synthesis.

Introduction

trans-4-Propylcyclohexanemethanol is a key building block in organic synthesis. The stereochemistry of the trans isomer is often crucial for its application, necessitating synthetic methods that provide good stereocontrol. This guide will focus on two robust and widely applicable methods for its synthesis:

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and efficient method for the reduction of carboxylic acids and their esters to primary alcohols.[3][4]

-

Grignard Synthesis: A versatile carbon-carbon bond-forming reaction that allows for the construction of the target molecule from smaller fragments.[5][6]

The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific derivatives being targeted.

Method 1: Synthesis via Lithium Aluminum Hydride (LiAlH₄) Reduction of trans-4-Propylcyclohexanecarboxylic Acid

This method is a direct and high-yielding approach for the synthesis of trans-4-propylcyclohexanemethanol, starting from the corresponding carboxylic acid. LiAlH₄ is a potent reducing agent, capable of reducing a wide range of carbonyl compounds, including carboxylic acids and esters, to their corresponding alcohols.[7][8]

Mechanistic Rationale

The reduction of a carboxylic acid with LiAlH₄ proceeds in several steps. First, the acidic proton of the carboxylic acid reacts with a hydride from LiAlH₄ in an acid-base reaction. Subsequently, the resulting carboxylate is reduced to a primary alcohol.[8] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with water and other protic solvents.[3][4]

Experimental Protocol

Materials and Reagents:

-

trans-4-Propylcyclohexanecarboxylic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether (or THF)

-

20% Hydrochloric acid (HCl)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Safety Precautions:

-

Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-sensitive reagent. It can ignite spontaneously in moist air and reacts violently with water, releasing flammable hydrogen gas. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn. [3][9]

-

Anhydrous solvents are essential for this reaction.

Step-by-Step Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend Lithium Aluminum Hydride (2.1 equivalents) in anhydrous diethyl ether under an inert atmosphere.[10]

-

Preparation of the Carboxylic Acid Solution: In a separate flask, dissolve trans-4-propylcyclohexanecarboxylic acid (1.0 equivalent) in anhydrous diethyl ether.

-

Addition of the Carboxylic Acid: Slowly add the carboxylic acid solution dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.[10] An ice bath can be used to control the initial exothermic reaction.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2 hours to ensure the complete reduction of the carboxylic acid.[10]

-

Quenching the Reaction: Cool the reaction mixture in an ice bath. CAUTION: The following steps are highly exothermic and generate hydrogen gas. Slowly and carefully add water dropwise to decompose the excess LiAlH₄.[10] A common and safer quenching procedure involves the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Workup: Pour the reaction mixture into 20% hydrochloric acid and stir until all the inorganic salts have dissolved.[10]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).[10]

-

Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[10]

-

Solvent Removal and Purification: Filter to remove the drying agent and concentrate the solution using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure trans-4-propylcyclohexanemethanol.

Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| trans-4-Propylcyclohexanecarboxylic acid | 170.25 | 1.0 |

| Lithium Aluminum Hydride | 37.95 | ~2.1 |

| trans-4-Propylcyclohexanemethanol | 156.28 | Product |

Typical yields for this reaction are generally high, often exceeding 80-90%.

Workflow Diagram

Caption: General scheme for Grignard synthesis of cyclohexanemethanol.

Conclusion

The synthesis of trans-4-propylcyclohexanemethanol and its derivatives can be effectively achieved through both LiAlH₄ reduction and Grignard synthesis. The choice of method depends on the specific target molecule and the available starting materials. The LiAlH₄ reduction of the corresponding carboxylic acid is a more direct and often higher-yielding route for the parent alcohol. Grignard synthesis offers greater flexibility for creating a variety of derivatives by choosing different Grignard reagents and electrophiles. For both methods, careful attention to anhydrous conditions and safety protocols is paramount for successful and safe execution.

References

- Vertex AI Search. Synthesis of (A) Production of trans-4-n-propylcyclohexylmethanol of formula (31).

- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. 2023.

- PrepChem.com. Preparation of cyclohexanemethanol (cyclohexylcarbinol; cyclohexanecarbinol).

- University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride.

- My Science Tutorial. Reduction of Esters with Lithium Aluminum Hydride to Alcohol - Organic Chemistry. 2024.

- ChemicalBook. Uses of Lithium aluminium hydride in organic chemistry. 2022.

- BenchChem. Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with Dicyclohexyl Ketone. 2025.

- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. 2023.

- Quora. How will you prepare cyclohexylmethanol from a grignard's reagent?

- ResearchGate. Grignard PDF.

- The Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction.

- MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. 2022.

- ACS Publications. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation.

- Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. 2024.

- Chemguide. reduction of carboxylic acids.

- PubMed. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. 2009.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uses of Lithium aluminium hydride in organic chemistry_Chemicalbook [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistry1.quora.com [chemistry1.quora.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. prepchem.com [prepchem.com]

using trans-4-Propylcyclohexanemethanol in liquid crystal synthesis

Advanced Application Note: Synthesis and Integration of trans-4-Propylcyclohexanemethanol in Nematic Liquid Crystal Design

Mechanistic Rationale in Materials Science

trans-4-Propylcyclohexanemethanol (CAS: 71458-06-5), frequently referred to in the industry as 3CMOH, is a critical aliphatic building block in the synthesis of advanced nematic liquid crystals (LCs) (1[1]). The architectural design of a liquid crystal molecule typically requires a rigid mesogenic core (such as biphenyl or phenylcyclohexane) flanked by flexible terminal chains.

The incorporation of the trans-1,4-disubstituted cyclohexyl ring provides distinct physicochemical advantages over straight-chain alkyl equivalents. The trans-configuration ensures a linear, rod-like molecular geometry, which is thermodynamically required to maintain a high nematic-to-isotropic clearing temperature (

Physicochemical Specifications for LC Synthesis

To prevent the degradation of the Voltage Holding Ratio (VHR) in display applications, liquid crystal intermediates must meet stringent purity specifications. Industrial suppliers typically provide 3CMOH at

| Parameter | Specification | Mechanistic Rationale in LC Synthesis |

| Purity (GC) | Minimizes ionic impurities that degrade the Voltage Holding Ratio (VHR). | |

| Isomeric Purity | > 99% trans | Cis-isomers introduce kinks in the alkyl chain, drastically lowering the nematic clearing point ( |

| Moisture Content | < 0.1% | Prevents quenching of moisture-sensitive coupling reagents (e.g., DCC) during downstream esterification. |

| Molecular Weight | 156.26 g/mol | Low molecular mass contributes to reduced rotational viscosity ( |

Upstream Synthesis Protocol: trans-4-Propylcyclohexanemethanol

The primary synthetic route to 3CMOH involves the aggressive reduction of trans-4-n-propylcyclohexane carboxylic acid. Because carboxylic acids are highly resistant to mild hydrides (like NaBH

Step-by-Step Methodology:

-

Preparation : Dissolve 23.8 g (0.14 mol) of trans-4-n-propylcyclohexane carboxylic acid in 150 mL of anhydrous diethyl ether.

-

Causality: Anhydrous ether is critical; any trace moisture will violently react with LiAlH

, posing a severe safety hazard and degrading the reagent's reducing power.

-

-

Hydride Suspension : In a flame-dried, argon-purged round-bottom flask, suspend 11.4 g (0.3 mol) of LiAlH

in 300 mL of anhydrous ether. -

Addition : Cool the suspension to 0°C using an ice bath. Add the carboxylic acid solution dropwise via an addition funnel over 30 minutes.

-

Causality: The reduction is highly exothermic; controlled addition prevents solvent boil-off and thermal runaway.

-

-

Reflux : Remove the ice bath and heat the mixture to reflux (approx. 35°C) for 2 hours to drive the reduction to absolute completion.

-

Quenching (Fieser Method) : Cool the reaction back to 0°C. Carefully quench the unreacted LiAlH

by sequentially adding water, followed by 20% hydrochloric acid until the precipitated inorganic aluminum salts fully dissolve into the aqueous layer (4[4]). -

Extraction & Isolation : Extract the aqueous phase three times with diethyl ether. Combine the organic phases, wash with brine, dry over anhydrous MgSO

, and concentrate under reduced pressure to yield the crude 3CMOH.

Self-Validation System:

-

In-Process : The dissolution of the gray/white aluminum salts upon HCl addition visually confirms a successful quench, ensuring no trapped product remains in the emulsion.

-

Post-Process : Analyze via GC-MS and FTIR. A successful reduction is validated by the complete disappearance of the broad carboxylic acid O-H/C=O stretch (~1700 cm⁻¹) and the emergence of a sharp primary alcohol O-H stretch (~3300 cm⁻¹).

Synthetic Workflow Visualization

Fig 1: Synthetic workflow from precursor to nematic liquid crystal monomer.

Downstream Protocol: Integration into a Liquid Crystal Monomer

To utilize 3CMOH in a functional display material, its primary hydroxyl group is typically conjugated to a rigid mesogenic core. A standard approach is the Steglich esterification with a mesogenic acid (e.g., 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid).

Step-by-Step Methodology:

-

Reaction Setup : In a dry flask, dissolve 1.0 equivalent of trans-4-Propylcyclohexanemethanol and 1.0 equivalent of the mesogenic carboxylic acid in anhydrous dichloromethane (DCM).

-

Catalyst Addition : Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

-